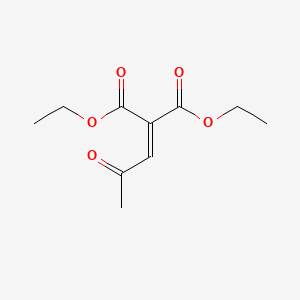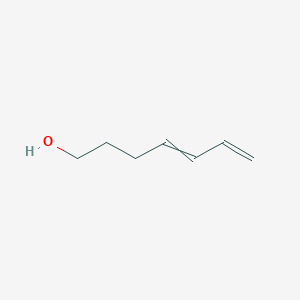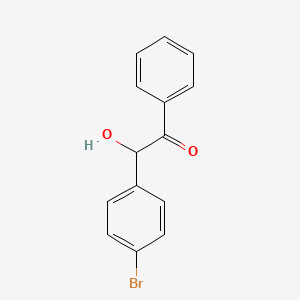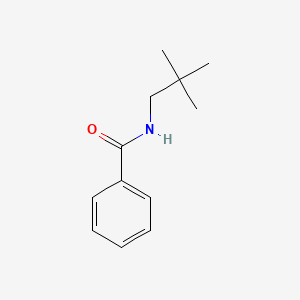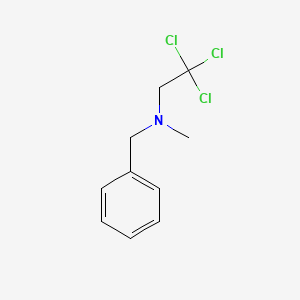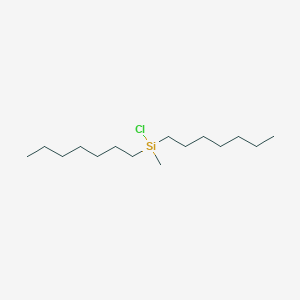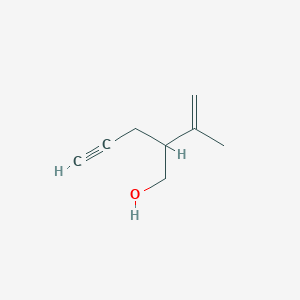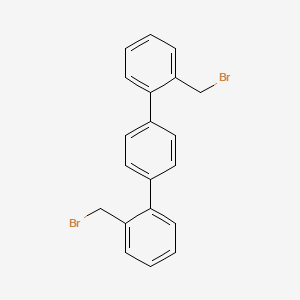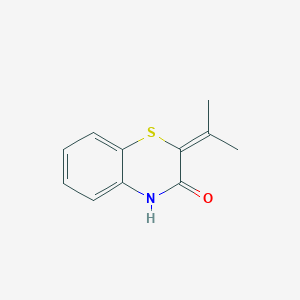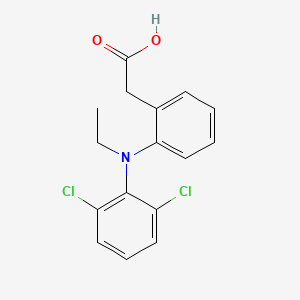
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to an aniline moiety, which is further connected to a phenylacetic acid structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the reaction of 2,6-dichloroaniline with ethyl iodide in the presence of a base to form 2,6-dichloro-N-ethylaniline. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives.
科学研究应用
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which play a role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, its interaction with cellular receptors and signaling pathways contributes to its biological effects.
相似化合物的比较
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure, containing a dichloroaniline moiety.
Aceclofenac: Another NSAID that is structurally related to diclofenac and shares similar anti-inflammatory properties.
Uniqueness
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of an ethyl group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
52918-13-5 |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichloro-N-ethylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-19(16-12(17)7-5-8-13(16)18)14-9-4-3-6-11(14)10-15(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
InChI 键 |
UIJWXXHSYAWCHM-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1CC(=O)O)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
